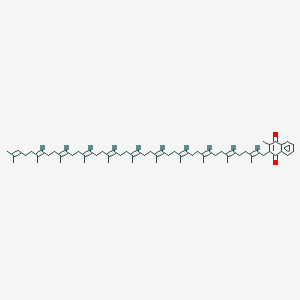

Menaquinone 11

Descripción general

Descripción

Menaquinones, also known as vitamin K2, are a group of compounds with a common methylnaphthoquinone (MK) unit and an isoprene side chain. They play a crucial role in human biology, particularly in bone health and blood coagulation, as well as in bacterial electron transport systems . Menaquinone 11 (MK-11) is one of the higher homologs of this family, characterized by the presence of 11 isoprene units in its side chain, which contributes to its hydrophobic nature.

Synthesis Analysis

The synthesis of menaquinones, including MK-11, has been explored through various methods. Traditional approaches have utilized Friedel-Crafts alkylation, which, while straightforward, often results in low yields and a mixture of isomers . To improve the synthesis of MK derivatives, researchers have developed five different strategies: nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its own advantages and disadvantages, with a focus on achieving high yields, regioselectivity, and control of stereochemistry .

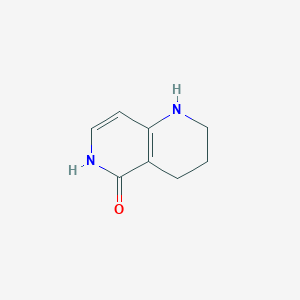

Molecular Structure Analysis

The molecular structure of menaquinones is defined by the MK unit and the length of the isoprene side chain. In the case of MK-11, the side chain consists of 11 isoprene units. The stereochemistry of key intermediates in menaquinone biosynthesis has been determined, such as the structure of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is a critical step towards understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

Menaquinone biosynthesis involves several key reactions. The committed step in the biosynthesis of menaquinone is the formation of o-succinylbenzoate (OSB), which is derived from the shikimate pathway and does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex . Another important reaction is the conversion of chorismate to isochorismate by isochorismate synthase, which is the first committed step in the biosynthesis of menaquinone . Additionally, the menD gene encodes for both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities, which are essential for the formation of the first identified intermediate in the menaquinone biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity poses challenges in evaluating their biological activity in aqueous assays. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized . The biosynthesis of menaquinones involves enzymes that are sensitive to environmental factors such as pH and temperature, as well as to the presence of reducing agents and specific reagents like N-ethylmaleimide (NEM) .

Aplicaciones Científicas De Investigación

Role in Human Health

Menaquinones, particularly known as Vitamin K2, play a significant role beyond blood coagulation, impacting extra-hepatic vitamin K-dependent proteins. Menaquinones differ from phylloquinone (Vitamin K1) in their chemical structure and pharmacokinetics, which influences bioavailability, metabolism, and potentially health outcomes. However, there's a need for further research to understand how these differences affect tissue specificity and overall human health (Beulens et al., 2013).

Benefits in Cardiovascular Disease, Osteoporosis, and Cancer

Vitamin K2 (menaquinone) has been recognized for its beneficial effects in managing osteoporosis, cardiovascular disease, and cancer. It enhances the carboxylation of proteins important for calcium distribution, reduces the risk of coronary calcification and coronary heart disease, and has shown potential in reducing the incidence and mortality of cancer. However, further large-scale randomized controlled trials are necessary to confirm these benefits, as current evidence is not definitive (Buchanan et al., 2016).

Prevention of Fractures

Menaquinone supplements have been associated with reduced bone loss and a strong effect on preventing fractures, particularly in Japanese populations. Pooled data from trials indicate a significant reduction in vertebral, hip, and non-vertebral fractures. This suggests a potential application of menaquinone in managing bone health and preventing fractures (Cockayne et al., 2006).

Role in Maintaining Coagulation Homeostasis

Menaquinones, synthesized by intestinal bacteria, significantly contribute to vitamin K requirements, especially during periods of dietary vitamin K deficiency. Their production and liberation from bacteria and subsequent utilization play a critical role in preventing coagulopathy, highlighting the importance of menaquinones in maintaining coagulation homeostasis (Conly & Stein, 1992).

Association with Microbial Markers and Colorectal Cancer

Recent studies indicate an association between the altered microbiome, including the pathways of menaquinone biosynthesis, and colorectal cancer. This suggests a potential role of menaquinone in the early diagnosis and treatment of colorectal cancer, although more research is needed for conclusive evidence (Wu et al., 2020).

Direcciones Futuras

There is increasing interest in the potential health benefits of vitamin K beyond its role in coagulation . Several studies have suggested that menaquinones could be more effective in these functions than phylloquinone . Therefore, there is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

Propiedades

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDMANIEKFAEJC-RYZSZPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 11 | |

CAS RN |

19228-10-5 | |

| Record name | Vitamin MK 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

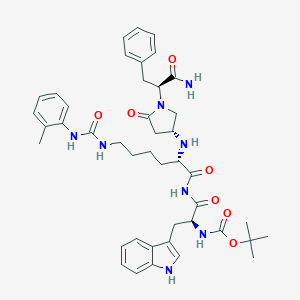

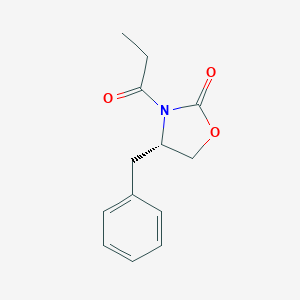

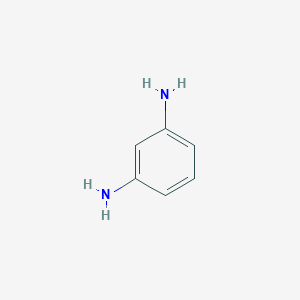

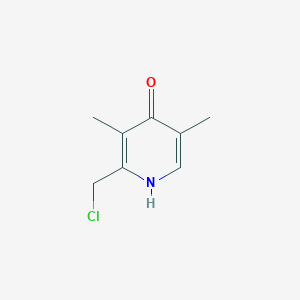

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

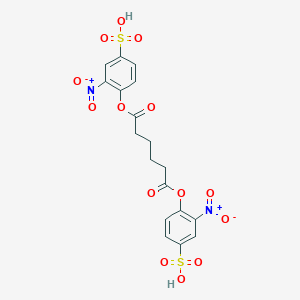

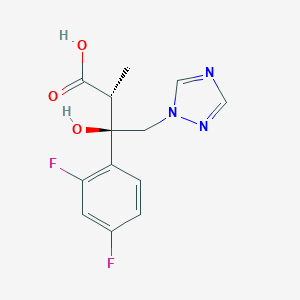

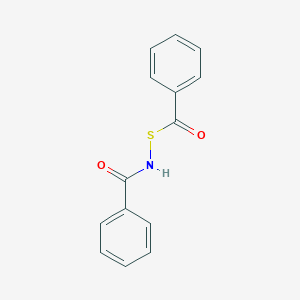

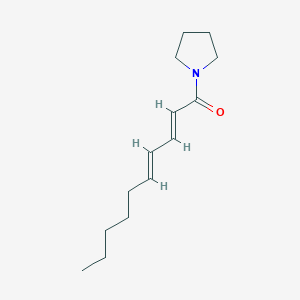

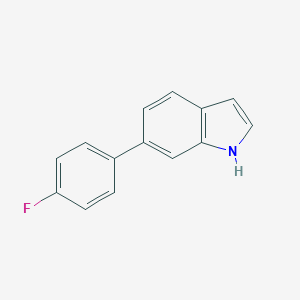

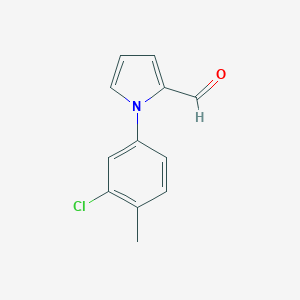

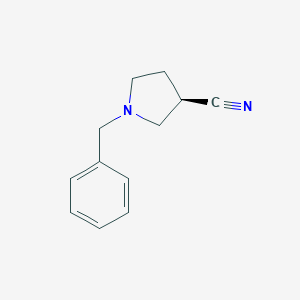

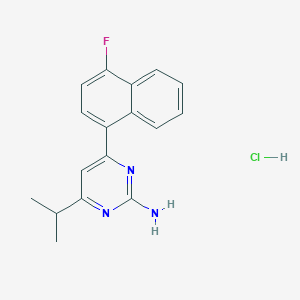

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)